

Nicotine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nicotine-d4**
Cat. No.: **B602509**

[Get Quote](#)

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of **Nicotine-d4**. The document outlines its chemical properties, and provides detailed experimental protocols for its application as an internal standard in the quantitative analysis of nicotine in biological matrices.

Core Compound Data

Nicotine-d4 is a deuterated analog of nicotine, widely utilized as an internal standard in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized below.

Property	Value	References
CAS Number	350818-69-8	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ D ₄ N ₂	[1] [3]
Molecular Weight	166.26 g/mol	[1] [2] [3]
Synonyms	rac-Nicotine-d4, (±)-Nicotine-d4, 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4	[2] [4]

Application in Quantitative Analysis

Nicotine-d4 is primarily employed as a stable isotope-labeled internal standard for the precise quantification of nicotine in various biological samples, such as plasma, urine, and hair, as well

as in environmental samples. Its use in isotope dilution methods with Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) helps to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2]

Experimental Protocols

The following are detailed methodologies for the quantification of nicotine in biological samples using **Nicotine-d4** as an internal standard. These protocols are synthesized from established methods in the scientific literature.

Quantification of Nicotine in Human Plasma using LC-MS/MS

This protocol describes a method for the analysis of nicotine in human plasma, adapted for pharmacokinetic studies.[5]

1. Materials and Reagents:

- Nicotine and **Nicotine-d4** reference standards
- Human plasma (K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Water (HPLC grade)
- Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

- To 200 μ L of human plasma, add the **Nicotine-d4** internal standard solution.

- Precondition the SPE cartridges according to the manufacturer's instructions.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte and internal standard with an appropriate solvent mixture (e.g., acetonitrile and methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC Column: HILIC analytical column
- Mobile Phase: A gradient of acetonitrile and methanol in ammonium acetate buffer.
- Injection Volume: 10 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive ion mode using a Turbo IonSpray source
- Detection: Multiple Reaction Monitoring (MRM)

Quantification of Nicotine in Urine using LC-MS/MS

This protocol details a liquid-liquid extraction method for the determination of nicotine and its metabolites in urine.

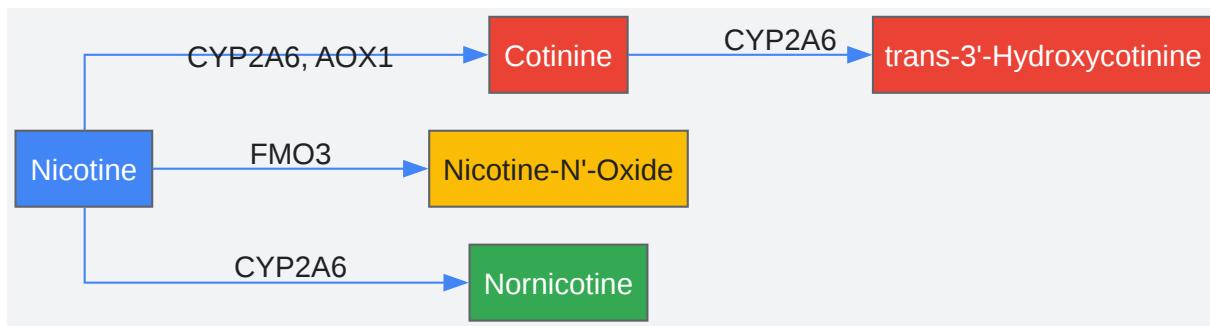
1. Materials and Reagents:

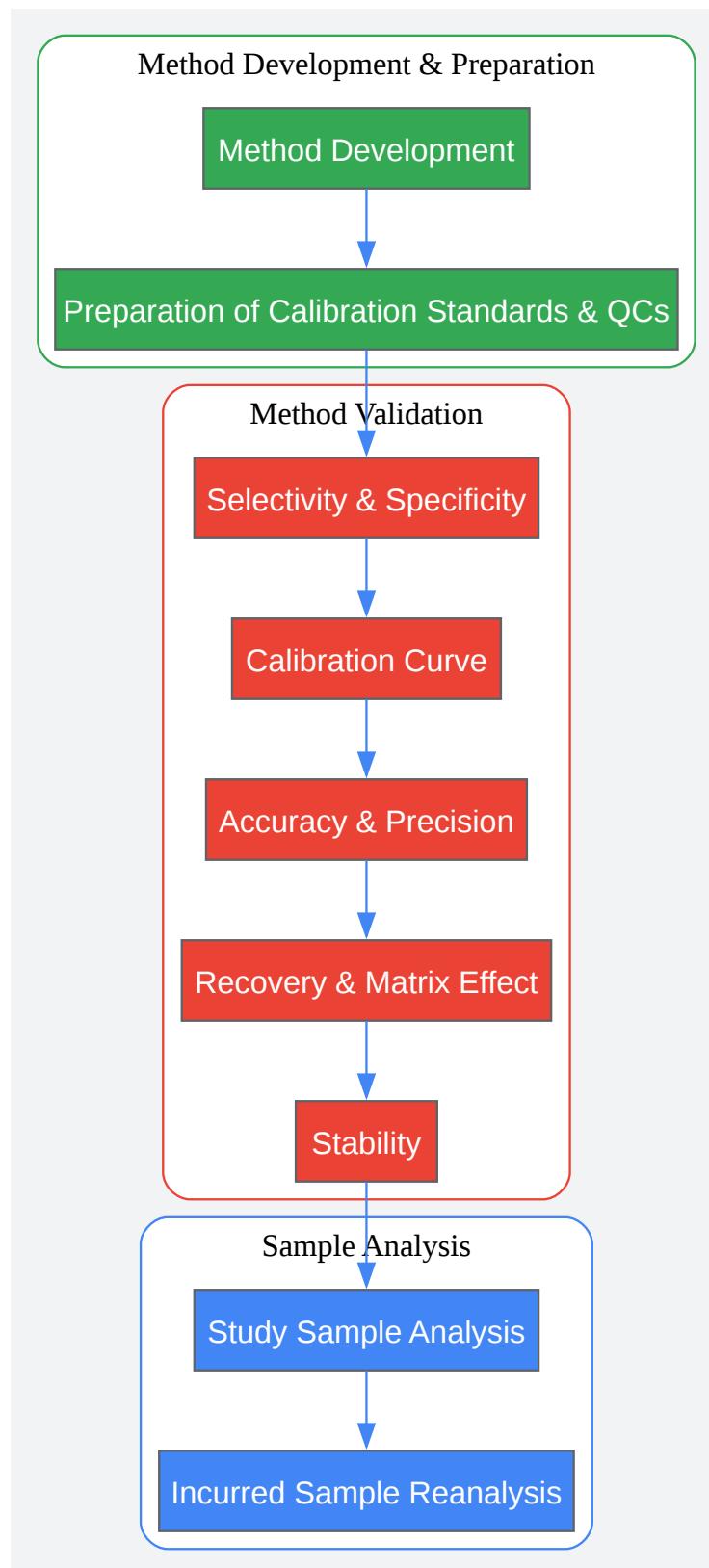
- Nicotine and **Nicotine-d4** reference standards
- Urine samples
- Methanol (HPLC grade)

- 5N Sodium hydroxide
- Methylene chloride
- Diethyl ether
- 0.25 N Hydrochloric acid
- Water (HPLC grade)

2. Sample Preparation (Liquid-Liquid Extraction):

- To a 250 μ L aliquot of urine in a glass vial, add 40 μ L of the **Nicotine-d4** internal standard solution (in methanol) and 50 μ L of 5N sodium hydroxide.
- Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether and stir for 1.5 minutes for extraction.
- Centrifuge at 4,000 rpm for 5 minutes.
- Transfer 1 mL of the organic phase to a clean HPLC vial and add 10 μ L of 0.25 N hydrochloric acid.
- Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
- Reconstitute the dried extract with 200 μ L of water for LC-MS/MS analysis.


3. LC-MS/MS Conditions:


- LC Column: Raptor Biphenyl column or equivalent
- Mobile Phase: Standard low-pH, reversed-phase LC-MS mobile phases.
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive ion electrospray ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)

Signaling Pathways and Workflows

Nicotine Metabolism Pathway

Nicotine is extensively metabolized in humans, primarily in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important. The major metabolic pathway involves the conversion of nicotine to cotinine. Although **Nicotine-d4** is used as an analytical standard, it is presumed to follow the same metabolic pathways as nicotine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotine Pathway Map [eawag-bbd.ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nicotine-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b602509#nicotine-d4-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com